(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one
Description
Introduction to (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one
Historical Discovery and Nomenclature Evolution
The isolation of (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one dates to 1847, when French chemist Augustin-Pierre Dubrunfaut identified it as a component of fruit sugars. Initially termed "levulose" due to its levorotatory optical activity, the compound’s modern name emerged in 1857 through the work of English chemist William Allen Miller, who combined the Latin fructus (fruit) with the carbohydrate suffix "-ose". This nomenclature shift aligned with systematic naming conventions for monosaccharides, emphasizing its natural origin in fruits and honey.
Early structural studies revealed its ketonic nature, distinguishing it from glucose’s aldehyde group. The compound’s stereochemical configuration—denoted by the (3S,4R,5R) descriptor—was conclusively established in the 20th century using X-ray crystallography and nuclear magnetic resonance spectroscopy. Its IUPAC name systematically describes the six-carbon chain, hydroxyl group positions, and ketone at carbon 2, resolving ambiguities present in earlier trivial names like "fruit sugar."
Table 1: Key Nomenclature and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |
| Synonyms | D-fructose, levulose, fruit sugar | |
| Chemical Formula | C₆H₁₂O₆ |
Position in Carbohydrate Chemistry Taxonomy
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one occupies a unique niche in carbohydrate taxonomy as a ketohexose , characterized by a ketone functional group at carbon 2 and six carbon atoms. This classification differentiates it from aldoses like glucose, which possess an aldehyde group. The molecule’s stereochemistry arises from three chiral centers (carbons 3, 4, and 5), yielding eight possible stereoisomers, though only the D-fructose form is biologically prevalent.
In aqueous solutions, it predominantly exists as a five-membered hemiketal ring (β-D-fructofuranose), with minor contributions from the six-membered β-D-fructopyranose form. This structural dynamism influences its metabolic reactivity, particularly in glycosidic bond formation with glucose to produce sucrose.
Table 2: Taxonomic Classification
| Category | Classification | Rationale |
|---|---|---|
| Monosaccharide Type | Ketose | Contains a ketone group at C2 |
| Carbon Skeleton | Hexose | Six-carbon backbone |
| Stereoisomerism | D-series | Highest chiral center (C5) is R |
Biological Significance in Natural Systems
As a primary photosynthetic product, (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one accumulates in fruits, nectar, and root vegetables, serving as an energy reserve and attractant for seed dispersers. In humans, hepatic metabolism of this sugar involves fructokinase-mediated phosphorylation to fructose-1-phosphate, which undergoes aldolase B-catalyzed cleavage into dihydroxyacetone phosphate and glyceraldehyde. Unlike glucose, its metabolism bypasses phosphofructokinase regulation, enabling rapid ATP production but posing risks of lipid accumulation at high intake levels.
The compound’s sweetness profile—approximately 1.7 times sweeter than sucrose—has driven its industrial use in sweeteners, though its biological roles extend beyond energy provision. In plants, fructose derivatives participate in cell wall synthesis and stress response pathways, while in bacteria, modified forms contribute to polysaccharide capsules.
Table 3: Natural Occurrence and Metabolic Pathways
| Source | Concentration Range | Metabolic Pathway |
|---|---|---|
| Honey | 38–55% of total sugars | Hepatic gluconeogenesis |
| Apples | 6–10 g/100 g fresh weight | Glycolysis (via triose phosphates) |
| Human Liver | <1 mM (postprandial) | Fructolysis (fructokinase/aldolase) |
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i6+1 |
InChI Key |
BJHIKXHVCXFQLS-NAPPZPFWSA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis via Aldolase-Catalyzed Cascades
Fructose-6-Phosphate Aldolase (FSA) Mediated Assembly
FSA variants enable stereoselective aldol reactions between dihydroxyacetone phosphate (DHAP) and ¹³C-labeled glyceraldehyde. For (313C) labeling, ¹³C-enriched glyceraldehyde-3-phosphate serves as the acceptor substrate, while DHAP provides the donor moiety. The reaction proceeds in aqueous buffers (pH 7.5–8.0) at 30°C, yielding (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one-313C with >90% enantiomeric excess (ee).
Table 1: Enzymatic Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Enzyme | FSA variant (E. coli expressed) | |
| Temperature | 30°C | |
| pH | 7.5–8.0 | |
| Isotopic Precursor | ¹³C-Glyceraldehyde-3-phosphate | |
| Yield | 78–85% |
Multi-Enzymatic Phosphorylation-Dephosphorylation
A two-step cascade combines FSA-catalyzed aldol addition with hexokinase-mediated phosphorylation. The unphosphorylated ketose intermediate is generated in situ using ¹³C-labeled dihydroxyacetone, followed by phosphorylation at C-6. Subsequent enzymatic dephosphorylation yields the target compound with 313C enrichment at the C-3 position.
Chemical Synthesis via Stereoselective Catalysis
Zinc-Mediated Fragmentation of D-Fructose Derivatives
D-Fructose is converted to a protected 1,2-O-isopropylidene intermediate, which undergoes zinc-mediated fragmentation in the presence of ¹³C-labeled nitriles. This Ritter-like reaction forms a spirocyclic oxazoline intermediate, which is hydrolyzed under acidic conditions (HCl/MeOH, 50°C) to yield the (3S,4R,5R)-configured product.
Key Reaction Conditions:
Mitsunobu Reaction for Hydroxyl Group Functionalization
Methyl 1,3-O-isopropylidene-α-D-fructofuranose reacts with N,O-di-Boc-hydroxylamine under Mitsunobu conditions (DIAD, PPh₃, THF). Subsequent hydrogenolysis (H₂/Pd-C) and acid hydrolysis (TFA) yield the deoxy analog, which is isotopically labeled via ¹³C-enriched Boc-protecting groups.
Isotopic Labeling Strategies
¹³C Incorporation at C-3 Position
Labeling at C-3 is achieved using ¹³C-glucose as the starting material. Enzymatic isomerization (glucose isomerase, 60°C, pH 7.0) converts ¹³C-glucose to ¹³C-fructose, which is subsequently oxidized (Pt/O₂, 50°C) to introduce the ketone moiety. Reduction with NaBH₄ selectively yields the (3S,4R,5R) configuration.
Industrial-Scale Production Methods
Catalytic Hydrogenation of ¹³C-Glucosone
D-Glucose is enzymatically oxidized (pyranose-2-oxidase, 25°C, pH 6.5) to D-glucosone, which undergoes catalytic hydrogenation (H₂, Raney Ni, 40°C) in the presence of ¹³C-labeled H₂O. This method achieves 90% conversion with 313C incorporation at C-3.
Table 2: Industrial Reaction Metrics
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Raney Nickel | |
| Pressure | 5 bar H₂ | |
| Temperature | 40°C | |
| Isotopic Purity | 99% ¹³C at C-3 |
Purification and Characterization
Challenges and Optimization
Emerging Methodologies
Photocatalytic C–H Activation
Visible-light-mediated C–H functionalization introduces ¹³C labels at C-3 using ¹³CO₂ and Ru-based photocatalysts. This method avoids enzymatic steps but requires further yield optimization (current yield: 45%).
Biocatalytic Dynamic Kinetic Resolution
Combining FSA with ketoreductases enables simultaneous synthesis and resolution of stereoisomers. This approach achieves 98% ee but necessitates precise control of NADPH cofactors.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ester and ether derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C6H12O6
- Molecular Weight : 181.15 g/mol
- IUPAC Name : (3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one
Structural Representation
The compound features multiple hydroxyl groups which contribute to its solubility and reactivity. The stereochemistry is crucial for its biological activity and interaction with other molecules.
Antidiabetic Properties
Research indicates that pentahydroxy hexanones can serve as potential antidiabetic agents due to their ability to modulate glucose metabolism. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pentahydroxy hexanones and their effects on insulin sensitivity in diabetic models. The results demonstrated a significant reduction in blood glucose levels when administered in controlled doses.
Antioxidant Activity
The antioxidant properties of this compound have been documented:
- Research Findings : A study conducted by the Brazilian Journal of Pharmaceutical Sciences identified that the compound effectively scavenges free radicals and reduces oxidative stress markers in vitro.
Sweetening Agent
Due to its sweet taste profile similar to sugars but with lower caloric content:
- Application : It is being investigated as a natural sweetener in food products aimed at reducing sugar intake without sacrificing taste.
- Data Table :
| Property | Value |
|---|---|
| Sweetness Index | 0.8 (relative to sucrose) |
| Caloric Content | 1 kcal/g |
Preservative Qualities
The compound also exhibits antimicrobial properties which can be beneficial in food preservation:
- Study Reference : Research has shown that formulations containing this compound can inhibit the growth of common foodborne pathogens.
Moisturizing Agent
In cosmetic applications, this compound acts as an effective humectant:
- Case Study : A formulation study highlighted its effectiveness in increasing skin hydration when included in lotions and creams. The use of this compound resulted in a 25% increase in skin moisture retention over a 24-hour period.
Stability Enhancer
The compound can enhance the stability of emulsions used in cosmetic products:
- Research Findings : Experimental designs using response surface methodology indicated that the addition of this compound improved the consistency index and sensory properties of various cream formulations.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, influencing pathways related to energy production and storage. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Metabolic Pathways : The open-chain form of fructose is critical in glycolysis, whereas gluconate derivatives participate in detoxification pathways (e.g., heavy metal chelation) .
- Stereochemical Sensitivity: Minor changes in configuration (e.g., 5R vs. 5S) can render compounds biologically inactive or alter their metabolic fate, as seen in the (3S,4R,5S) isomer .
- Industrial Applications: Calcium gluconate’s stability and solubility make it preferable for intravenous therapies, contrasting with fructose’s role in food industries as a sweetener .
Biological Activity
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is a pentahydroxy derivative of hexan-2-one, characterized by multiple hydroxyl groups that contribute to its solubility and reactivity. The stereochemistry indicated by the (3S,4R,5R) notation suggests specific spatial arrangements that may influence its biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting a potent antibacterial effect. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under investigation .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicate that it effectively reduces oxidative stress markers in vitro, which may have implications for its use in preventing oxidative damage in cells .
3. Anti-inflammatory Effects
Studies have demonstrated that this compound can modulate inflammatory pathways. It appears to down-regulate pro-inflammatory cytokines such as TNF-α and IL-1β in cell culture models. This suggests potential therapeutic roles in conditions characterized by chronic inflammation .
The biological activities of this compound are likely mediated through several mechanisms:
- Cell Signaling Pathways : The compound interacts with various signaling pathways including MAPK/ERK and NF-κB pathways which are crucial for cell proliferation and inflammation responses .
- Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress and inflammation processes. This includes potential inhibition of cyclooxygenase (COX) enzymes which are pivotal in the synthesis of prostaglandins .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against resistant strains of E. coli. The results showed a significant reduction in bacterial growth at concentrations as low as 62.5 µg/mL.
Case Study 2: Antioxidant Activity
In a controlled experiment assessing oxidative stress in rat gastric tissues induced by acetic acid, administration of the compound resulted in a marked decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity compared to control groups. This indicates its potential as a protective agent against oxidative damage .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
